![molecular formula C26H21N3O5 B2984550 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 877657-03-9](/img/structure/B2984550.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
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Description
The compound contains several functional groups including a tolyl group, a benzofuro group, a pyrimidinone group, and an acetamide group. The tolyl group is a functional group related to toluene . They are considered nonpolar and hydrophobic groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tolyl group can exist in three possible structural isomers: ortho, meta, and para .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, tolyl groups can be involved in nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tolyl group would likely make the compound nonpolar and hydrophobic .Scientific Research Applications
Antimicrobial Activity
The compound is related to pyrido[2,3-d]pyrimidin-4(1H)-ones, which have been found to exhibit broad-spectrum antibacterial and reasonable antifungal activity . This suggests that it could potentially be used in the development of new antimicrobial agents .
Cancer Treatment
Pyrido[2,3-d]pyrimidin-7-one derivatives, which are structurally similar to the compound , have been found to be highly potent and efficacious inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) for cancer treatment . ENPP1 is an extracellular enzyme responsible for hydrolyzing cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), the endogenous agonist for the stimulator of interferon genes (STING) pathway. Inhibition of ENPP1 can trigger STING and promote antitumor immunity .
Threonine Tyrosine Kinase (TTK) Inhibition
A series of pyrido[2,3-d]pyrimidin-7(8H)-ones, which are structurally similar to the compound , were designed and synthesized as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors . TTK is a protein kinase that plays a crucial role in the spindle assembly checkpoint during mitosis, and its overexpression is associated with poor prognosis in several types of cancer .
Drug Development
The compound’s structure suggests that it could be used in the development of new drugs. For example, it could be used as a starting point for the synthesis of a variety of other compounds with potential therapeutic applications .
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5/c1-16-7-11-18(12-8-16)29-25(31)24-23(20-5-3-4-6-21(20)34-24)28(26(29)32)15-22(30)27-17-9-13-19(33-2)14-10-17/h3-14H,15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLXKSKTKLUOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide |
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